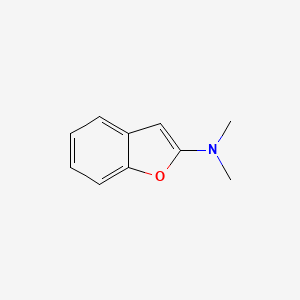

N,N-Dimethylbenzofuran-2-amine

Description

Contextualization of Benzofuran (B130515) Core Structures in Heterocyclic Chemistry

Benzofuran is a heterocyclic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring. rsc.org This structural motif is not merely a synthetic curiosity; it is a recurring theme in a multitude of natural products and pharmacologically active molecules. rsc.org The benzofuran scaffold is recognized for its versatile biological activities, which include anti-tumor, antibacterial, and anti-inflammatory properties. rsc.org

The inherent chemical properties of the benzofuran ring system, such as its aromaticity and the presence of a heteroatom, make it a valuable building block in medicinal chemistry. Researchers have dedicated significant effort to developing novel synthetic routes to access a wide array of substituted benzofurans, underscoring the importance of this heterocyclic core. mdpi.com The introduction of various substituents at different positions on the benzofuran ring is a common strategy to modulate the biological and physical properties of the resulting molecules. rsc.org

Significance of N,N-Dimethylated Amine Scaffolds in Organic Synthesis

The N,N-dimethylamino group is a common functional group in organic chemistry. Its presence in a molecule can significantly influence its physical and chemical properties, including its solubility, basicity, and reactivity. In the context of organic synthesis, N,N-dimethylated amines are valuable intermediates and building blocks.

The dimethylamino group can act as a directing group in electrophilic aromatic substitution reactions, and it can also participate in a variety of other chemical transformations. Furthermore, the incorporation of an N,N-dimethylamino group is a well-established strategy in drug design to enhance the pharmacological profile of a compound.

Overview of Academic Research Trajectories for N,N-Dimethylbenzofuran-2-amine Systems

While specific research dedicated exclusively to this compound is not extensively reported in public databases, the research trajectories for closely related 2-aminobenzofuran systems provide a clear indication of its potential areas of investigation. The synthesis of 2-aminobenzofuran derivatives is an active area of research, with various methods being developed to construct this scaffold. mdpi.com

Research into 2-aminobenzofuran derivatives has revealed their potential as P-glycoprotein inhibitors, which could have implications in overcoming multidrug resistance in cancer therapy. nirmauni.ac.in Furthermore, other substituted benzofuran derivatives are being explored for a wide range of biological activities. Given these trends, it is plausible that academic research on this compound would focus on the development of efficient synthetic routes and the exploration of its biological properties, potentially in the context of medicinal chemistry. The synthesis would likely involve the formation of the benzofuran core followed by the introduction of the dimethylamino group at the 2-position.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53541-62-1 | bldpharm.comechemi.com |

| Molecular Formula | C10H11NO | bldpharm.comechemi.com |

| Molecular Weight | 161.20 g/mol | bldpharm.com |

| InChIKey | XPKPQXSWILCDIJ-UHFFFAOYSA-N | echemi.com |

| PSA | 16.4 | echemi.com |

| XLogP3 | 3 | echemi.com |

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzofuran ring, a singlet for the proton at the 3-position of the furan ring, and a singlet for the N-methyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzofuran ring and a signal for the N-methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C-N stretching of the aromatic amine and C-O-C stretching of the furan ring. No N-H stretching band would be observed for this tertiary amine. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

N,N-dimethyl-1-benzofuran-2-amine |

InChI |

InChI=1S/C10H11NO/c1-11(2)10-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |

InChI Key |

XPKPQXSWILCDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N,n Dimethylbenzofuran 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. For N,N-Dimethylbenzofuran-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.

¹H and ¹³C NMR for Structural Elucidation and Substituent Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected chemical shifts for the protons of this compound are influenced by the electron-donating amino group and the aromatic benzofuran (B130515) system. Protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). libretexts.org The proton at position 3 of the furan (B31954) ring is anticipated to be a singlet in a region characteristic for vinylic protons, influenced by the adjacent oxygen and nitrogen atoms. The N,N-dimethyl protons would appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm, due to the shielding effect of the nitrogen atom.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The carbon atoms of the benzofuran core will resonate in the aromatic and olefinic regions. The carbon attached to the nitrogen (C2) is expected to be significantly downfield due to the strong deshielding effect of the adjacent nitrogen and oxygen atoms. The carbons of the N-methyl groups will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 5.5 - 6.0 | - |

| H4 | 7.2 - 7.5 | - |

| H5 | 6.8 - 7.2 | - |

| H6 | 7.0 - 7.3 | - |

| H7 | 7.1 - 7.4 | - |

| N(CH₃)₂ | 2.8 - 3.2 | 40 - 45 |

| C2 | - | 160 - 165 |

| C3 | - | 90 - 95 |

| C3a | - | 120 - 125 |

| C4 | - | 120 - 125 |

| C5 | - | 122 - 128 |

| C6 | - | 120 - 125 |

| C7 | - | 110 - 115 |

| C7a | - | 150 - 155 |

*Predicted values are based on typical chemical shifts for substituted benzofurans and anilines and may vary based on solvent and experimental conditions. mdpi.comnetlify.app

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. cam.ac.uk For this compound, COSY would show correlations between the adjacent protons on the benzene ring (e.g., H4 with H5, H5 with H6, and H6 with H7), helping to trace the connectivity of the aromatic system. No cross-peak would be expected for the H3 proton or the N-methyl protons, as they are not coupled to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt It allows for the direct assignment of each protonated carbon by linking the proton chemical shift to its corresponding carbon chemical shift. For instance, the signal for the H3 proton would correlate with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. ipb.pt HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the N-methyl protons would show a correlation to the C2 carbon, confirming the attachment of the dimethylamino group at this position. Correlations from the H3 proton to C2 and C3a would further solidify the furan ring structure.

Solvent Effects and Dynamic NMR Studies

The chemical shifts of protons, particularly those near polar functional groups, can be influenced by the solvent. ucl.ac.uk Recording NMR spectra in different solvents (e.g., CDCl₃ and DMSO-d₆) can help to identify protons involved in intermolecular interactions. For this compound, the chemical shifts of the aromatic protons and the N-methyl protons may show slight variations depending on the solvent's polarity and its ability to form hydrogen bonds.

Dynamic NMR studies could be employed to investigate restricted rotation around the C2-N bond. Due to the partial double bond character of the C-N bond, rotation might be slow on the NMR timescale at lower temperatures, potentially leading to the observation of two distinct signals for the N-methyl groups. Variable temperature NMR experiments would allow for the determination of the energy barrier for this rotation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Characteristic Vibrational Mode Assignments

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine typically appears in the region of 1335-1250 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the benzene ring are expected to produce bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the furan's C-O-C group would likely appear in the 1250-1050 cm⁻¹ range.

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. pressbooks.pub

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be inferred from the pattern of strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. pressbooks.pub

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1100 - 1050 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

*Predicted values are based on typical group frequencies for similar compounds. orgchemboulder.compressbooks.pubinstanano.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher excited state. adpcollege.ac.in The specific wavelengths of light absorbed correspond to the energy differences between these electronic states.

In the case of this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π → π* and n → π* transitions. The benzofuran ring system, with its conjugated π-electron system, is the primary chromophore responsible for these absorptions. The presence of the dimethylamino group, an auxochrome, influences the position and intensity of these absorption maxima. shivajicollege.ac.in

The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the benzofuran ring, leading to a delocalization of electron density. This delocalization decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength. adpcollege.ac.in

The solvent in which the spectrum is recorded can also affect the absorption maxima. In polar solvents, hydrogen bonding can occur with the lone pair of electrons on the nitrogen atom, which can lead to a hypsochromic (blue) shift to a shorter wavelength as more energy is required for the electronic transition. uobabylon.edu.iq

Table 1: Electronic Transitions of this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzofuran ring | ~250-300 |

| n → π | Dimethylamino group | >300 |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) values are dependent on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For complex organic molecules, X-ray crystallography is an indispensable tool for confirming the molecular structure. pan.pl

In the solid state, molecules of this compound are held together by various intermolecular forces. These interactions dictate the crystal packing and can influence the physical properties of the compound. The primary intermolecular interactions expected for this molecule include:

Van der Waals forces: These are weak, non-specific attractions between all atoms.

π-π stacking: The aromatic benzofuran rings of adjacent molecules can stack on top of each other, a common interaction in aromatic compounds.

C-H···π interactions: Hydrogen atoms bonded to carbon can interact with the electron-rich π-system of the benzofuran ring.

C-H···O interactions: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and the oxygen atom of the furan ring in a neighboring molecule. researchgate.net

The presence and geometry of these intermolecular interactions are crucial for understanding the supramolecular assembly of this compound in the crystalline state. The analysis of the crystal structure can reveal the formation of dimers, chains, or more complex three-dimensional networks. acs.org

Table 2: Crystallographic Data for a Representative Benzofuran Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.362 (2) |

| b (Å) | 13.962 (3) |

| c (Å) | 18.069 (4) |

| V (ų) | 2614.1 (10) |

| Z | 8 |

This data is for a related compound, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate, and serves as an illustrative example of the type of data obtained from an X-ray crystallographic study. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. uni-saarland.de This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

In addition to providing the exact mass, HRMS is used to study the fragmentation patterns of a molecule. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for structural elucidation. iranchembook.ir

For this compound, the fragmentation is expected to be influenced by the presence of the nitrogen atom and the benzofuran ring system. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu

Table 3: Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₂NO⁺ | 162.0913 |

| [M-CH₃]⁺ | C₉H₉NO⁺ | 147.0678 |

| [C₈H₇O]⁺ | C₈H₇O⁺ | 119.0491 |

Note: This table presents predicted fragmentation ions and their calculated exact masses. Actual observed fragments may vary depending on the ionization technique and collision energy used.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylbenzofuran 2 Amine

Reactivity at the Benzofuran (B130515) Core

The benzofuran ring system in N,N-Dimethylbenzofuran-2-amine is an aromatic heterocycle that exhibits reactivity patterns influenced by the fusion of the benzene (B151609) and furan (B31954) rings. The presence of the electron-donating N,N-dimethylamino group at the 2-position significantly modulates the electron density distribution within the ring, thereby influencing its susceptibility to different types of chemical transformations.

The benzofuran nucleus is generally susceptible to electrophilic attack, with the preferred site of substitution being influenced by the stability of the resulting cationic intermediate (sigma complex). For unsubstituted benzofuran, electrophilic substitution typically occurs at the C2 or C3 position of the furan ring. stackexchange.comechemi.com The presence of the strongly electron-donating N,N-dimethylamino group at the C2 position in this compound is expected to further activate the benzofuran ring towards electrophilic attack.

The regioselectivity of electrophilic aromatic substitution on substituted benzofurans is a subject of considerable interest. While benzofuran itself often favors substitution at the 2-position, theoretical calculations and experimental observations for some benzofuran derivatives indicate a preference for attack at the C3 position due to higher electron density. researchgate.net The N,N-dimethylamino group at C2 would direct incoming electrophiles primarily to the C3 position, as the lone pair of the nitrogen can effectively stabilize the positive charge in the transition state through resonance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product | Predicted Position of Substitution |

| Nitrating Mixture (HNO₃/H₂SO₄) | 3-Nitro-N,N-dimethylbenzofuran-2-amine | C3 |

| Bromine (Br₂) in Acetic Acid | 3-Bromo-N,N-dimethylbenzofuran-2-amine | C3 |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | This compound-3-carbaldehyde | C3 |

Note: This table is based on predicted outcomes derived from the general principles of electrophilic aromatic substitution on activated heterocyclic systems.

Direct nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally challenging and less common than electrophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound.

However, nucleophilic addition reactions can be envisaged, particularly at the C2 and C3 positions if the ring system is appropriately activated. For instance, reactions involving organometallic reagents could potentially lead to addition products, although such reactivity for 2-aminobenzofurans is not extensively documented. More commonly, functionalization of the benzofuran core is achieved through metal-catalyzed cross-coupling reactions, where a pre-installed leaving group (e.g., a halogen) on the ring undergoes substitution. researchgate.netacs.org

Recent studies have shown that 3-aminobenzofurans can undergo catalytic, enantioselective functionalization at the C2-position using N-heterocyclic carbenes as catalysts with suitable coupling partners. nih.govacs.org This suggests that under specific catalytic conditions, the C2 position of an aminobenzofuran can be susceptible to reactions that have nucleophilic character at a subsequent step.

The benzofuran ring, while aromatic, can undergo ring-opening reactions under certain conditions, such as in the presence of strong bases, acids, or through photochemical or thermal induction. rsc.orgclockss.orgrsc.org These transformations can lead to the formation of substituted phenols or other acyclic compounds. For instance, some benzofuran derivatives have been shown to undergo base-mediated ring opening to form 1,3-dicarbonyl intermediates.

Conversely, ring-closing reactions are fundamental to the synthesis of the benzofuran core itself. A variety of synthetic strategies exist for the construction of 2-aminobenzofurans, often involving intramolecular cyclization of appropriately substituted phenolic precursors. nih.govroyalsocietypublishing.org For example, a common route involves the cyclization of ortho-hydroxyaryl derivatives.

Electrocyclic ring-opening and ring-closing reactions are also a possibility for the furan moiety under thermal or photochemical conditions, although this is more characteristic of non-aromatic, fused ring systems. youtube.com

Reactivity of the N,N-Dimethylamino Moiety

The nitrogen atom of the N,N-dimethylamino group is susceptible to oxidation. Tertiary amines can be oxidized to the corresponding N-oxides by treatment with oxidizing agents such as hydrogen peroxide or peroxy acids. researchgate.net The electrochemical oxidation of aromatic tertiary amines, such as N,N-dimethylaniline, has been studied and is known to proceed via the formation of a radical cation, which can then undergo further reactions like dimerization. mdpi.comsemanticscholar.org It is plausible that this compound would undergo similar oxidative transformations at the nitrogen center.

Reduction of the N,N-dimethylamino group itself is not a common transformation under standard reducing conditions. However, the amino group can influence the reductive stability of the benzofuran ring. In the context of related nitrogen-containing heterocycles, the nature of the amino substituent can impact the outcome of reduction reactions on the ring system.

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group allows it to act as a Lewis base and a potential ligand for metal catalysts. While the specific catalytic applications of this compound are not widely reported, related aminobenzofuran structures have been utilized in catalysis. For instance, 3-aminobenzofurans have been employed as substrates in N-heterocyclic carbene-catalyzed asymmetric reactions. acs.orgnih.govacs.org

Furthermore, the N,N-dimethylamino group is a common directing group in transition metal-catalyzed C-H activation reactions. It can coordinate to a metal center and direct functionalization to a nearby C-H bond. While this is more established for simpler aromatic amines, the principle could potentially be applied to achieve regioselective functionalization of the benzofuran core in this compound. The catalytic activity of aminopyridine derivatives like 4-N,N-dimethylaminopyridine (DMAP) in oxidation reactions is well-documented, highlighting the potential for N,N-dimethylamino-substituted heterocycles to participate in catalytic cycles. researchgate.net

Mechanistic Pathways of Key Chemical Transformations of this compound

The chemical behavior of this compound is governed by the interplay between the electron-rich N,N-dimethylamino group and the benzofuran core. Mechanistic investigations, often drawing parallels from studies on N,N-dimethylaniline and other benzofuran derivatives, reveal complex pathways involving various transient species.

Elucidation of Reaction Intermediates

The initial step in many transformations involving aromatic tertiary amines like this compound is the formation of a radical cation . This intermediate is generated through a single-electron transfer (SET) process, which can be initiated electrochemically, photochemically, or with chemical oxidants. rsc.orgresearchgate.net The oxidation typically occurs at the nitrogen atom of the dimethylamino group, which is the most electron-rich site in the molecule. researchgate.netnih.gov The resulting radical cation, [this compound]•+, is a key intermediate that dictates subsequent reaction pathways.

In electrochemical oxidations, the formation of this radical cation is the primary step. rsc.orgresearchgate.net Following its formation, this species can undergo further reactions such as deprotonation at an adjacent methyl group to form a terminal methylene (B1212753) radical, which can then lead to dealkylation products. researchgate.net

In the context of benzofuran synthesis, which can be conceptually related to its reactivity, intermediates such as iminium ions and copper acetylides have been proposed. For instance, in certain copper-catalyzed one-pot syntheses of amino-substituted benzofurans, an iminium ion is formed initially, which then reacts with a copper acetylide intermediate. acs.org This is followed by intramolecular nucleophilic attack to construct the benzofuran ring. acs.org While this describes a synthetic route, it highlights the potential for iminium ion formation from the amine moiety under specific catalytic conditions.

Transition State Characterization and Energy Barriers

Detailed characterization of transition states and their corresponding energy barriers for reactions involving this compound specifically is not widely documented. However, computational studies, particularly using Density Functional Theory (DFT), on analogous systems provide significant insights into the energetics of these transformations.

For example, DFT calculations (using the M06-2X method) have been employed to elucidate the energy profile for the radical-mediated synthesis of 3-substituted benzofurans. nih.gov In a reaction between a 2-iodophenyl allenyl ether and a heteroatom anion (acting as a single-electron donor), key transition states were identified. The process involves an initial single-electron transfer to form a radical intermediate, followed by a thermodynamically favored radical cyclization. A subsequent spontaneous radical coupling reaction yields the final benzofuran product. nih.gov The calculated Gibbs free energies (ΔG) for these steps illustrate the favorability of the radical pathway. nih.gov

Table 1: Calculated Energy Barriers for a Radical-Mediated Benzofuran Synthesis

| Step | Transition State (TS) | Calculated Gibbs Free Energy (ΔG) | Description |

| Single-Electron Transfer (SET) | TS2 | 14.44 kcal/mol | An electron is transferred from a phosphine anion to the phenyliodide substrate via a triplet state TS. nih.gov |

| Radical Cyclization | TS3 | 1.07 kcal/mol | The initially formed aryl-allene radical intermediate undergoes cyclization to a more stable radical. nih.gov |

These computational findings, while not directly for this compound, underscore that radical processes involving benzofuran structures can have relatively low activation barriers, making them kinetically feasible. nih.gov

Radical and Ionic Mechanisms in Benzofuran-Amine Reactions

Both radical and ionic mechanisms are crucial in understanding the reactivity of benzofuran-amine compounds.

Radical Mechanisms: The formation of 3-substituted benzofurans can be achieved through transition-metal-free intermolecular radical coupling reactions. nih.gov In these systems, heteroatom anions derived from anilines, thiols, or phosphines act as super-electron-donors (SEDs). nih.gov They initiate the reaction by transferring a single electron to a substrate like a 2-iodophenyl allenyl ether through a Single-Electron-Transfer (SET) process. nih.gov This generates radical intermediates that couple to form the final product. Secondary amines, including various substituted N-phenyl groups, have been shown to work effectively as nitrogen-centered radical precursors in this type of transformation. nih.gov The generation of a nitrogen-centered radical from the N,N-dimethylamino group of the target molecule is therefore a highly plausible pathway in oxidation reactions.

Ionic Mechanisms: Ionic pathways are also prevalent, particularly in reactions catalyzed by transition metals or Lewis acids. In the synthesis of benzofuran derivatives, mechanisms involving the activation of an alkyne by an Indium(III) Lewis acid, followed by a nucleophilic attack from a phenol group, have been supported by both experimental and computational studies. mdpi.com Similarly, copper-catalyzed syntheses can proceed via the formation of an iminium ion, which is then attacked by a nucleophile. acs.org These examples highlight that the amine group can participate in or direct ionic reaction pathways under appropriate catalytic conditions.

Photochemical and Electrochemical Reactivity

The combination of the benzofuran heterocycle and the aromatic tertiary amine moiety endows this compound with significant photochemical and electrochemical activity.

Electrochemical Reactivity: The electrochemical oxidation of aromatic amines, such as N,N-dimethylaniline, is well-studied and serves as an excellent model for this compound. rsc.orgnih.gov The anodic oxidation of aniline and its derivatives invariably begins with the loss of one electron from the nitrogen atom to yield a radical cation. researchgate.net The potential at which this oxidation occurs is influenced by substituents on the aromatic ring and the nitrogen atom. researchgate.net

Studies on the electrooxidation of benzofuran derivatives, such as amiodarone (which contains a diethylaminoethoxy group), show an irreversible oxidation process. tandfonline.com The mechanism for tertiary amines involves the initial one-electron oxidation to the radical cation, which can then deprotonate to give an α-amino alkyl radical. nih.gov This radical is further oxidized to an iminium cation, which can be hydrolyzed. In acidic conditions, the linear relationship between the peak potential (Ep) and pH suggests a rapid acid-base equilibrium involving the protonated tertiary amine. tandfonline.com

Photochemical Reactivity: The photochemical behavior of this compound is expected to be dominated by photoinduced electron transfer (PET). Aromatic amines like N,N-dimethylaniline are well-known electron donors in their excited state. Upon absorption of UV light, the molecule is promoted to an excited state, significantly enhancing its ability to donate an electron.

In the presence of an electron acceptor, irradiation can lead to the formation of an electron donor-acceptor (EDA) complex, also known as an exciplex. flinders.edu.au This complex can then lead to the generation of a radical ion pair, consisting of the this compound radical cation and the acceptor's radical anion. elsevierpure.com Studies on systems linking pyrene (an acceptor) and N,N-dimethylaniline (a donor) have shown that PET rates are highly dependent on the distance and orientation between the donor and acceptor moieties. researchgate.net The formation of the amine radical cation and the acceptor radical anion can be detected using techniques like transient absorption spectroscopy. elsevierpure.comresearchgate.net This fundamental PET process is the initial step for various subsequent photochemical reactions.

Computational and Theoretical Chemistry Studies of N,n Dimethylbenzofuran 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like N,N-Dimethylbenzofuran-2-amine.

Geometry Optimization and Electronic Structure Determination via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the arrangement of electrons within the molecule, is also determined. This information is crucial for understanding the molecule's stability and chemical behavior. DFT methods, such as B3LYP, are commonly used for these types of investigations on benzofuran (B130515) derivatives. mdpi.comresearchgate.net

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to represent the electronic wavefunctions. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently utilized to provide a good balance between accuracy and computational cost. mdpi.comresearchgate.net

The level of theory refers to the specific DFT functional used, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The selection of an appropriate basis set and level of theory is critical for obtaining reliable and predictive results that correlate well with experimental data. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors

The molecular electrostatic potential (MEP) and other chemical reactivity descriptors derived from DFT calculations offer profound insights into the reactive nature of this compound.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

For benzofuran derivatives, the HOMO is often delocalized over the π-electron system of the benzofuran ring, indicating that this region is susceptible to electrophilic attack. nih.govsemanticscholar.org The LUMO, conversely, indicates the regions most likely to undergo nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for a Representative Benzofuran Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.367 |

| LUMO | -1.632 |

| HOMO-LUMO Gap | 4.735 |

Note: Data is for 1-benzofuran-2-carboxylic acid as a representative example and was calculated using the DFT/B3LYP method with a 6-31G(d,p) basis set. researchgate.net

Fukui Functions for Local Reactivity Prediction

Fukui functions are used within DFT to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.org These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

For benzofuran systems, Fukui function analysis has shown that the C2 and C3 positions on the furan (B31954) ring are often the most reactive sites for electrophilic attack. semanticscholar.orgnih.gov This theoretical prediction aligns with experimental observations of electrophilic substitution reactions in related compounds.

Theoretical Spectroscopic Property Predictions (e.g., simulated NMR and vibrational spectra)

Computational methods can also predict the spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure.

Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra) can be calculated using DFT. nih.govdea.gov These simulations provide a theoretical spectrum that can be compared to experimental spectra to aid in the assignment of signals and the confirmation of the molecular structure. For instance, calculated 1H and 13C NMR chemical shifts can help to elucidate the electronic environment of the different atoms within the molecule. wuxiapptec.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Investigations using Computational Approaches

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving benzofuran systems. By modeling the interactions of atoms and molecules, researchers can gain insights into reaction pathways, the stability of intermediates, and the factors that control reaction outcomes.

The exploration of a reaction's potential energy surface (PES) is a cornerstone of computational mechanistic studies. The PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. By mapping this surface, chemists can identify the most likely path a reaction will follow, from reactants to products.

Key features of a PES include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states. The transition state is the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, a key parameter in determining the reaction rate.

For benzofuran derivatives, computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of different molecular geometries and to locate transition states. For instance, in the synthesis of benzofurans, computational analysis can predict the regioselectivity of cyclization reactions by comparing the activation energies of different possible pathways. wuxiapptec.com A study on the acid-catalyzed cyclization of an acetal (B89532) to form a benzofuran core revealed that while initial analyses of the starting material suggested one major product, a deeper mechanistic investigation of the reaction's energy profile correctly predicted the formation of the experimentally observed major isomer by identifying the lower energy transition state. wuxiapptec.com

Table 1: Hypothetical Energy Profile Data for a Benzofuran Formation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State A | +25.3 |

| Intermediate A | +5.2 |

| Transition State B | +19.8 |

| Product B | -15.7 |

This interactive table presents hypothetical data illustrating how computational chemistry can quantify the energy landscape of a reaction.

Beyond static points on the PES, computational chemistry can also simulate the dynamic behavior of molecules over time. Molecular dynamics (MD) simulations can provide a picture of how molecules move and interact during a reaction. This approach is particularly useful for understanding the role of solvent and other environmental factors.

Non-Covalent Interactions and Intermolecular Forces Analysis (e.g., AIM, NCI, NBO analysis)

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the structure, stability, and function of molecules. Computational methods provide detailed insights into these often subtle forces.

Atoms in Molecules (AIM) Theory: AIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. It can identify and characterize non-covalent interactions by locating bond critical points in the electron density between interacting atoms.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of space where non-covalent interactions are significant. It is particularly useful for identifying and visualizing weak interactions in large molecular systems.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals. This can be used to quantify the strength of donor-acceptor interactions, including those involved in hydrogen bonding and other non-covalent interactions. A study on 1-benzofuran-2-carboxylic acid employed NBO analysis to understand its molecular structure and interactions. researchgate.net Similarly, DFT and Multiwfn-driven investigations of 1-benzofuran have utilized NBO and Hirshfeld surface analyses to understand its structural and interaction properties. aip.org

For this compound, these methods could be used to study its aggregation behavior, its interactions with solvents, and its binding to biological targets.

Development and Application of Novel Computational Algorithms for Benzofuran Systems

The field of computational chemistry is continually evolving, with the development of new algorithms and methods that offer greater accuracy and efficiency. For complex heterocyclic systems like benzofurans, these advancements are critical.

The development of more efficient DFT functionals and basis sets allows for the study of larger and more complex benzofuran derivatives with higher accuracy. Machine learning and artificial intelligence are also beginning to be applied to predict molecular properties and reaction outcomes, potentially accelerating the discovery of new benzofuran-based compounds with desired functionalities. While specific algorithms developed solely for benzofuran systems are not common, the continuous improvement of general computational chemistry software and methodologies directly benefits the study of this important class of compounds. For example, the use of DFT calculations with various functionals has been shown to be a reliable method for determining the geometries and energies of benzofused heterocycles. semanticscholar.org

Emerging Research Directions and Advanced Methodologies in Benzofuran Amine Chemistry

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of benzofuran (B130515) derivatives, including enhanced safety, improved heat and mass transfer, and greater scalability. By pumping reagents through reactors, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved, often leading to higher yields and purity.

| Entry | O-Acetyl Salicylaldehyde Derivative | Nitroalkane | Product | Overall Yield (%) |

| 1 | 2-Acetoxybenzaldehyde | Nitroethane | 2-Methylbenzofuran | 75 |

| 2 | 2-Acetoxy-5-bromobenzaldehyde | Nitroethane | 5-Bromo-2-methylbenzofuran | 72 |

| 3 | 2-Acetoxy-5-nitrobenzaldehyde | Nitroethane | 2-Methyl-5-nitrobenzofuran | 68 |

| 4 | 2-Acetoxybenzaldehyde | 1-Nitropropane | 2-Ethylbenzofuran | 70 |

This table presents representative yields for a two-step continuous flow synthesis of benzofuran derivatives, demonstrating the method's applicability for producing variously substituted scaffolds. researchgate.net

Electrochemistry in Organic Synthesis and Transformations

Electrochemistry is emerging as a powerful and sustainable tool in organic synthesis, offering a reagent-free method for oxidation and reduction reactions. In the context of benzofuran synthesis, electrochemical methods provide an alternative to conventional metal catalysts and chemical oxidants, often proceeding under mild, ambient conditions.

One notable electrochemical strategy involves the oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides. nih.gov This process, conducted in an undivided cell with platinum electrodes, generates selenylbenzo[b]furan derivatives in good to excellent yields without the need for external oxidants, bases, or metal catalysts. nih.gov The reaction is driven by galvanostatic electrolysis at room temperature and has proven to be robust and scalable. nih.gov

Another approach involves the electrochemical oxidation of catechols in the presence of nucleophiles like active methylene (B1212753) groups or 1,3-dicarbonyl compounds. researchgate.netnih.gov The catechol is first oxidized at an electrode to generate a reactive o-benzoquinone intermediate. This intermediate then undergoes a Michael addition with the nucleophile, followed by cyclization to form the benzofuran ring. researchgate.net These electro-organic syntheses can be performed in undivided cells under ambient conditions, highlighting the efficiency and simplicity of the technique. researchgate.netresearchgate.net

This table showcases the yields of various selenylbenzo[b]furan derivatives synthesized via an electrochemical oxidative cyclization method, demonstrating the versatility and high efficiency of electrosynthesis. nih.gov

Green Chemistry Principles in Benzofuran-Amine Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. These principles focus on waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis. acs.orggreenchemistry-toolkit.org

In the synthesis of benzofuran-amines, several green strategies have been reported. One approach involves a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes using a copper iodide catalyst in a deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol. acs.orgnih.gov DESs are biodegradable, have low toxicity, and can be recycled, making them an environmentally benign alternative to volatile organic solvents. acs.orgnih.gov This method provides good to excellent yields (70–91%) and demonstrates high atom economy by combining multiple steps into a single operation. acs.orgnih.gov

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example |

| Waste Prevention | One-pot synthesis reduces intermediate isolation and purification steps. | Copper-catalyzed reaction of aldehydes, amines, and alkynes. acs.org |

| Atom Economy | Maximizing the incorporation of all materials into the final product. | One-pot multicomponent reactions demonstrate high atom economy. nih.gov |

| Safer Solvents & Auxiliaries | Replacing volatile organic compounds (VOCs) with greener alternatives. | Use of Deep Eutectic Solvents (DES) instead of traditional solvents. acs.org |

| Catalysis | Using recyclable and highly efficient catalysts over stoichiometric reagents. | Reusable Palladium-on-Carbon (Pd/C) for cyclization reactions. chemistryviews.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Many electrochemical syntheses proceed at room temperature. nih.gov |

This table illustrates the application of key green chemistry principles to the synthesis of the benzofuran scaffold.

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Reactivity Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and optimal synthetic pathways. These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists.

Furthermore, ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the physicochemical properties and potential biological activities of novel benzofuran-amine derivatives before they are synthesized. researchgate.netmdpi.com By correlating molecular structure with specific properties, these models can guide the design of new compounds with desired characteristics, reducing the number of molecules that need to be synthesized and tested experimentally. researchgate.net This predictive power accelerates the discovery and development process for new chemical entities.

| AI/ML Application | Description | Relevance to N,N-Dimethylbenzofuran-2-amine |

| Retrosynthesis (CASP) | AI algorithms propose step-by-step synthetic pathways from a target molecule to available starting materials. | Identifies novel and efficient synthetic routes, potentially lowering costs and improving yields. acs.org |

| Reactivity Prediction | ML models predict the outcome and yield of unknown reactions based on learned patterns from existing reaction data. | Helps to de-risk and optimize reaction conditions before performing laboratory experiments. |

| Property Prediction (QSAR) | Models correlate molecular descriptors with chemical or biological properties (e.g., toxicity, solubility). | Predicts the properties of novel this compound analogs, guiding the design of safer and more effective compounds. researchgate.netmdpi.com |

This table outlines how different AI and ML applications can be leveraged in the synthesis and design of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.